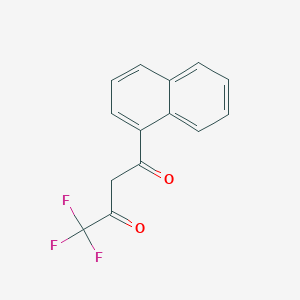

4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,4-trifluoro-1-naphthalen-1-ylbutane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)13(19)8-12(18)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQMAGRFYJIJOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20997761 | |

| Record name | 4,4,4-Trifluoro-1-(naphthalen-1-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7639-68-1 | |

| Record name | 4,4,4-Trifluoro-1-(naphthalen-1-yl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione, a fluorinated β-diketone of significant interest in synthetic and medicinal chemistry. The narrative is structured to provide not only a reproducible methodology but also a deep understanding of the chemical principles and critical parameters governing the reaction's success.

Introduction and Strategic Overview

This compound is a valuable synthetic intermediate. The presence of the trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability, making it a desirable moiety in drug design. The β-diketone functionality serves as a versatile handle for further chemical transformations and as a potent chelating agent for metal ions.

The most effective and direct route for synthesizing this class of compounds is the Crossed Claisen Condensation .[1][2] This carbon-carbon bond-forming reaction occurs between a ketone and an ester in the presence of a strong base.[1] Our strategy employs the reaction between 1'-acetonaphthone (the ketone component) and ethyl trifluoroacetate (the ester component). This specific pairing is highly strategic; ethyl trifluoroacetate lacks α-hydrogens and thus cannot be enolized, preventing self-condensation and leading to a cleaner reaction with a higher yield of the desired product.[2][3]

The Core Mechanism: A Stepwise Dissection

The synthesis is predicated on the Claisen condensation mechanism, which, in this crossed variation, proceeds through several distinct steps. The entire process is driven by the final formation of a highly stabilized enolate anion.[1][4]

Step 1: Enolate Formation A strong base abstracts an acidic α-proton from 1'-acetonaphthone to form a resonance-stabilized enolate anion. The choice of base is critical; a strong, non-nucleophilic base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) is ideal to ensure complete deprotonation without competing side reactions.[2][3][5]

Step 2: Nucleophilic Attack The newly formed enolate acts as a potent nucleophile, attacking the highly electrophilic carbonyl carbon of ethyl trifluoroacetate. The strong electron-withdrawing effect of the -CF₃ group significantly enhances the electrophilicity of this carbonyl, facilitating the attack. This forms a tetrahedral intermediate.[3]

Step 3: Reformation of the Carbonyl The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (EtO⁻) as a leaving group.[1][3]

Step 4: The Thermodynamic Driving Force The product, a β-diketone, has a methylene group flanked by two carbonyls, making its protons significantly more acidic than the α-protons of the starting ketone. The ethoxide generated in the previous step (or any remaining strong base) rapidly deprotonates this position.[3][4] This final acid-base reaction is essentially irreversible and thermodynamically favorable, pulling the entire reaction equilibrium towards the product.[4]

Step 5: Acidic Workup A final treatment with aqueous acid neutralizes the base and protonates the enolate to yield the final this compound product.[1]

Sources

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. 4,4,4-TRIFLUORO-1-(2-FURYL)-1,3-BUTANEDIONE synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione

Introduction: The Significance of Fluorinated β-Diketones

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of fluorinated compounds for applications in pharmaceuticals, agrochemicals, and materials science. Among these, β-diketones featuring a trifluoromethyl group are of particular interest due to their unique electronic and steric properties, which can enhance binding affinity to biological targets and improve metabolic stability. 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione, the subject of this guide, is a valuable synthetic intermediate. Its naphthyl moiety provides a rigid, aromatic scaffold, while the trifluoromethyl-β-diketone functionality offers a versatile handle for further chemical transformations and serves as a potent metal-chelating agent.

This guide provides an in-depth, technical overview of the synthesis of this compound from 1'-acetonaphthone, grounded in the principles of the Claisen condensation reaction. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the practical and theoretical aspects of this important transformation.

The Chemical Cornerstone: Understanding the Claisen Condensation

The synthesis of this compound from 1'-acetonaphthone is achieved through a crossed Claisen condensation. This fundamental carbon-carbon bond-forming reaction occurs between a ketone and an ester in the presence of a strong base.[1][2] In this specific case, the enolizable ketone is 1'-acetonaphthone, and the ester is ethyl trifluoroacetate.

The causality behind this experimental choice lies in the reactivity of the starting materials. 1'-Acetonaphthone possesses acidic α-protons on its methyl group, which can be abstracted by a strong base to form a nucleophilic enolate.[3] Ethyl trifluoroacetate, on the other hand, has a highly electrophilic carbonyl carbon due to the strong electron-withdrawing effect of the trifluoromethyl group, making it an excellent target for nucleophilic attack.[4][5]

The reaction proceeds through a well-established mechanism:

-

Enolate Formation: A strong, non-nucleophilic base, typically sodium hydride (NaH), deprotonates the α-carbon of 1'-acetonaphthone to generate a resonance-stabilized enolate ion.[6][7]

-

Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. This results in the formation of a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, expelling the ethoxide leaving group and forming the desired β-diketone.

-

Deprotonation of the Product: The resulting β-diketone has a highly acidic methylene proton situated between the two carbonyl groups. The ethoxide generated in the previous step, or any remaining strong base, will deprotonate the β-diketone to form a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[2]

-

Protonation: A final workup with an aqueous acid is required to neutralize the enolate and any excess base, yielding the final this compound product.

Caption: Mechanism of the Claisen Condensation for the synthesis of the target compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system, designed to ensure reproducibility and high yield. All operations involving sodium hydride must be conducted under an inert atmosphere (e.g., nitrogen or argon) due to its pyrophoric and water-reactive nature.[1][8]

Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| 1'-Acetonaphthone | C₁₂H₁₀O | 170.21 | 941-98-0 | Pale yellow liquid or solid, soluble in organic solvents.[9][10] |

| Ethyl trifluoroacetate | C₄H₅F₃O₂ | 142.08 | 383-63-1 | Colorless liquid, highly flammable, moisture sensitive.[11][12] |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 | Grey powder, water-reactive, pyrophoric.[8][13] |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Dry, aprotic solvent. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction solvent. |

| 1 M Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | For aqueous workup. |

| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | 7647-14-5 | For washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent. |

Synthetic Procedure

-

Preparation of the Reaction Vessel: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen/argon inlet is flame-dried and allowed to cool to room temperature under a stream of inert gas.

-

Dispensing Sodium Hydride: Under a positive pressure of inert gas, sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) is carefully weighed and transferred to the reaction flask.

-

Washing of Sodium Hydride (Optional but Recommended): The mineral oil can be removed by washing the NaH dispersion with anhydrous pentane or hexane (2-3 times) under an inert atmosphere. The solvent is carefully decanted or removed via a cannula. This results in a more reactive, oil-free sodium hydride powder. Extreme caution must be exercised as the dry powder is highly pyrophoric.[8]

-

Addition of Solvent and 1'-Acetonaphthone: Anhydrous THF is added to the flask to create a slurry of sodium hydride. 1'-Acetonaphthone (1.0 equivalent), dissolved in a small amount of anhydrous THF, is then added dropwise to the stirred suspension at 0 °C (ice bath).

-

Enolate Formation: The mixture is stirred at 0 °C for 30-60 minutes to allow for the complete formation of the sodium enolate. The evolution of hydrogen gas should be observed.

-

Addition of Ethyl Trifluoroacetate: Ethyl trifluoroacetate (1.2 equivalents), dissolved in anhydrous THF, is added dropwise to the reaction mixture via the dropping funnel at 0 °C. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching the Reaction: The reaction is carefully quenched by slowly adding it to a beaker of crushed ice and 1 M hydrochloric acid, with vigorous stirring, until the pH is acidic (pH ~2-3). This step should be performed in a well-ventilated fume hood as flammable hydrogen gas will be evolved.

-

Extraction: The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are then washed with water and saturated brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Caption: A streamlined workflow for the synthesis of the target β-diketone.

Purification and Characterization

The crude product is typically a solid or a viscous oil and requires purification to remove unreacted starting materials and byproducts.

Purification Protocol

Column chromatography on silica gel is a common and effective method for purifying β-diketones. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically employed.

An alternative and often highly effective method for the purification of β-diketones is through the formation of their copper(II) chelates.[14]

-

The crude product is dissolved in a suitable solvent (e.g., ethanol or methanol).

-

An aqueous solution of copper(II) acetate is added, leading to the precipitation of the copper(II) chelate of the β-diketone.

-

The solid chelate is collected by filtration, washed, and then decomposed by stirring with a strong acid (e.g., dilute sulfuric or hydrochloric acid) in a biphasic system (e.g., diethyl ether and water).

-

The purified β-diketone is then recovered from the organic layer.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| Appearance | White to pale yellow solid. |

| Melting Point | Specific to the compound, should be a sharp range for a pure sample. |

| ¹H NMR | Signals corresponding to the naphthyl protons, a singlet for the methylene protons, and a characteristic downfield signal for the enolic proton. The integration should be consistent with the structure. |

| ¹³C NMR | Resonances for the carbonyl carbons, the trifluoromethyl carbon (a quartet due to C-F coupling), and the aromatic carbons of the naphthyl group. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| FT-IR | Strong absorption bands for the C=O stretching of the ketone and enol forms, and characteristic bands for the C-F bonds and the aromatic C-H and C=C bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₄H₉F₃O₂ = 266.22 g/mol ).[15] |

Spectroscopic data for the target compound can be found in chemical databases.[16][17]

Caption: Workflow for the purification and analytical characterization of the final product.

Safety and Handling Considerations

-

Sodium Hydride: A highly reactive, flammable, and corrosive substance that reacts violently with water to produce flammable hydrogen gas. It should be handled in an inert atmosphere (glove box or Schlenk line) by trained personnel. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and nitrile gloves, is mandatory.[8][13]

-

Ethyl Trifluoroacetate: A flammable liquid and should be kept away from ignition sources. It is also an irritant, and contact with skin and eyes should be avoided.[4][5]

-

1'-Acetonaphthone: May cause skin and eye irritation.[3]

-

Solvents: Anhydrous THF and diethyl ether are highly flammable and should be handled in a well-ventilated fume hood.

Conclusion

The synthesis of this compound via the Claisen condensation of 1'-acetonaphthone and ethyl trifluoroacetate is a robust and reliable method for accessing this valuable fluorinated building block. By understanding the underlying reaction mechanism and adhering to the detailed experimental and safety protocols outlined in this guide, researchers can confidently and efficiently produce this compound in high yield and purity. The versatility of the resulting β-diketone opens up numerous possibilities for the development of novel molecules with potential applications in medicinal chemistry and beyond.

References

-

Wikipedia. (n.d.). Ethyl trifluoroacetate. Retrieved from [Link]

-

Studylib. (n.d.). Sodium Hydride SOP: Safety & Handling in UCSF Lab. Retrieved from [Link]

-

Sigma-Aldrich. (2011, July 11). Sodium hydride Safety Data Sheet. Retrieved from [Link]

-

MDPI. (n.d.). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

BORIS Portal - Universität Bern. (n.d.). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Retrieved from [Link]

-

Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]

-

Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Acetylnaphthalene. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent induced 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione Cu(II) complexes: Synthesis, structure, DFT calculation and biocidal activity. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione, 99%. Retrieved from [Link]

- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

-

Organic Chemistry Portal. (n.d.). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.

-

Biocompare. (n.d.). 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione from Aladdin Scientific. Retrieved from [Link]

-

OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction - Organic Chemistry. Retrieved from [Link]

-

Beilstein Journals. (2018, December 27). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. Retrieved from [Link]

Sources

- 1. alkalimetals.com [alkalimetals.com]

- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]

- 3. 1'-Acetonaphthone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 383-63-1: Ethyl trifluoroacetate | CymitQuimica [cymitquimica.com]

- 6. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. 1'-Acetonaphthone | 941-98-0 [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]

- 12. Ethyl trifluoroacetate | 383-63-1 [chemicalbook.com]

- 13. studylib.net [studylib.net]

- 14. BJOC - A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety [beilstein-journals.org]

- 15. biocompare.com [biocompare.com]

- 16. This compound(7639-68-1) IR2 spectrum [chemicalbook.com]

- 17. This compound | 7639-68-1 [chemicalbook.com]

4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione chemical properties

An In-Depth Technical Guide to 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione: Properties and Applications

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a fluorinated β-diketone that has garnered significant interest in various fields of chemical research, including medicinal chemistry, materials science, and analytical chemistry. The presence of the trifluoromethyl group (-CF3) imparts unique electronic properties, enhancing the compound's acidity, stability, and ability to form stable metal chelates. The naphthyl moiety introduces a rigid, aromatic scaffold that can be functionalized and contributes to the molecule's photophysical properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this versatile compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Caption: Core attributes and applications of this compound.

Physicochemical and Spectroscopic Properties

The inherent properties of this compound are summarized in the table below. These properties are crucial for its application in various chemical syntheses and analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₉F₃O₂ | [1] |

| Molecular Weight | 266.22 g/mol | [1] |

| Appearance | Light-yellow powder | [1] |

| Melting Point | 43-45 °C | [1] |

| Storage Temperature | Room Temperature | [1] |

Spectroscopic Data:

The spectroscopic data provides a detailed fingerprint of the molecule, confirming its structure and purity.

| Spectroscopic Data | Key Features | Source(s) |

| ¹H NMR (600 MHz, CD₂Cl₂) | δ (ppm): 15.22 (br.s., 1H, enolic OH), 8.53 (d, 1H), 8.12 (d, 1H), 7.99 (d, 1H), 7.91 (dd, 1H), 7.68 (ddd, 1H) | [1] |

| ¹³C NMR | Data for the 2-naphthyl isomer is provided as a close analogue: Signals corresponding to the naphthyl ring, carbonyl carbons, methylene carbon, and the trifluoromethylated carbon are expected. | [2] |

| FTIR | Characteristic peaks for C=O stretching, C-F stretching, and aromatic C-H stretching are observed. | [3] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound is a key feature. | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Claisen condensation reaction between 1'-acetonaphthone and an ethyl trifluoroacetate. The following protocol is a reliable method for its preparation.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Preparation of Reactants: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, place sodium hydride (60% dispersion in mineral oil, 4 equivalents). Wash the sodium hydride with dry hexane (3 x 50 mL) to remove the mineral oil under an argon atmosphere. Add 100 mL of dry tetrahydrofuran (THF) and stir the suspension.

-

Reaction Initiation: In a separate flask, prepare a solution of 1-acetylnaphthalene (1 equivalent) and ethyl trifluoroacetate (1.32 equivalents) in 40 mL of dry THF. Add approximately 1/15th of this solution to the sodium hydride suspension, followed by the addition of 0.5 mL of dry methanol as a catalyst.

-

Claisen Condensation: Add the rest of the 1-acetylnaphthalene and ethyl trifluoroacetate solution dropwise to the reaction mixture, maintaining a moderate evolution of hydrogen. Stir the resulting dark mixture for 3 hours and then leave it overnight.

-

Workup: Cool the reaction mixture in an ice-water bath and add 10 mL of dry methanol, followed by the addition of glacial acetic acid (4 equivalents). Evaporate the mixture to dryness under reduced pressure.

-

Extraction and Purification: To the residue, add 100 mL of 5% aqueous HCl solution and extract the diketone with ethyl acetate (3 x 50 mL). Wash the combined organic phase with water until a neutral pH is achieved, then with brine, and dry over MgSO₄. Evaporation of the solvent yields the solid yellow product. Recrystallization from heptane can be performed for an analytical sample.[1]

Key Chemical Properties

Keto-Enol Tautomerism

A fundamental property of β-diketones is their existence as an equilibrium mixture of keto and enol tautomers. The presence of the electron-withdrawing trifluoromethyl group significantly influences this equilibrium, favoring the enol form.[4] The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This tautomerism is crucial as the enolic form is the active species in metal chelation.

Reactivity

The reactivity of this compound is characterized by the presence of multiple reactive sites. The active methylene group (the CH₂ group between the two carbonyls) is acidic and can be deprotonated to form a nucleophilic enolate. The carbonyl carbons are electrophilic and can be attacked by nucleophiles. The trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon.

-

Reaction with Nucleophiles: The enolate form can react with various electrophiles, allowing for further functionalization of the molecule. The carbonyl groups can undergo nucleophilic addition reactions.

-

Reaction with Electrophiles: The aromatic naphthyl ring can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions with the diketone moiety.

Stability

Trifluoromethyl ketones are generally more stable than their non-fluorinated analogs. The strong carbon-fluorine bonds contribute to the overall stability of the molecule. However, like other β-diketones, it can be susceptible to degradation under strong acidic or basic conditions and at elevated temperatures. Proper storage at room temperature in a dry environment is recommended.

Applications in Research and Development

The unique combination of a metal-chelating β-diketone moiety, a fluorescent naphthyl group, and a stabilizing trifluoromethyl group makes this compound a valuable tool in several research areas.

Metal Chelation and Formation of Metal Complexes

The enolic form of this compound acts as a bidentate ligand, readily forming stable complexes with a wide range of metal ions. The trifluoromethyl group increases the acidity of the enol, allowing for chelation to occur at lower pH values compared to non-fluorinated β-diketones. These metal complexes have applications in:

-

Catalysis: As catalysts in various organic transformations.

-

Materials Science: For the development of luminescent materials and metal-organic frameworks (MOFs).

-

Analytical Chemistry: As reagents for the selective extraction and determination of metal ions.

Fluorescent Probes

The naphthyl group is inherently fluorescent. Upon chelation with certain metal ions, the fluorescence properties of the molecule can be significantly altered, either through enhancement or quenching of the fluorescence. This property is exploited in the design of fluorescent probes for the detection of specific metal ions.

Caption: Workflow for the use as a fluorescent metal ion probe.

Experimental Protocol: General Procedure for Metal Complex Synthesis

-

Ligand Solution: Dissolve this compound (2 equivalents) in a suitable solvent such as ethanol or methanol.

-

Metal Salt Solution: In a separate container, dissolve the desired metal salt (e.g., copper(II) acetate, nickel(II) acetate) (1 equivalent) in the same solvent.

-

Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction is often carried out at room temperature or with gentle heating.

-

Isolation: The resulting metal complex may precipitate out of the solution. If not, the complex can be isolated by slow evaporation of the solvent.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Note: The stoichiometry and reaction conditions may need to be optimized depending on the specific metal ion and desired complex.

Role in Drug Development

The incorporation of a trifluoromethyl group is a common strategy in drug design to improve a molecule's metabolic stability, bioavailability, and binding affinity. As a building block, this compound can be used in the synthesis of more complex molecules with potential therapeutic applications. Its metal-chelating properties are also of interest, as the dysregulation of metal ions is implicated in several diseases.

Conclusion

This compound is a highly versatile and valuable compound for chemical research and development. Its unique structural features, including the trifluoromethyl group, the β-diketone moiety, and the naphthyl ring, provide a powerful combination of properties that can be exploited in a wide range of applications. This guide has provided a comprehensive overview of its synthesis, properties, and key applications, offering a valuable resource for scientists working at the forefront of chemistry and drug discovery.

References

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

(PDF) Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones - ResearchGate. (2020, July 7). Retrieved from [Link]

-

4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione, 99% - SpectraBase. (n.d.). Retrieved from [Link]

-

4-Trifluoromethyl-p-quinols as dielectrophiles: three-component, double nucleophilic addition/aromatization reactions - PMC - NIH. (2016, June 1). Retrieved from [Link]

-

SYNTHESES. (n.d.). Retrieved from [Link]

-

Diketo Compounds with (Trifluoromethyl)trimethylsilane: Double Nucleophilic Trifluoromethylation Reactions | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

4,4,4-Trifluoro-1-(3-methoxyphenyl)butane-1,3-dione - Optional[13C NMR] - SpectraBase. (n.d.). Retrieved from [Link]

-

4,4,4-Trifluoro-1-(2-naphthalenyl)-1,3-butanedione | C14H9F3O2 | CID 70179 - PubChem. (n.d.). Retrieved from [Link]

-

4,4,4-Trifluoro-1-phenyl-1,3-butanedione - PubChem. (n.d.). Retrieved from [Link]

-

Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]

-

Practical synthesis of 4,4,4-trifluorocrotonaldehyde: A versatile precursor for the enantioselective formation of trifluoromethy - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Handbook of Fluorescent Dyes and Probes - National Academic Digital Library of Ethiopia. (n.d.). Retrieved from [Link]

-

Fluorescent Probes for Protein and Nucleic Acid Labeling - Boca Scientific Inc. (n.d.). Retrieved from [Link]

-

2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

3 color Fluorescent in situ on sections - Protocols - Confluence. (n.d.). Retrieved from [Link]

-

Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PubMed Central. (n.d.). Retrieved from [Link]

-

Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PubMed Central. (2013, October 5). Retrieved from [Link]

Sources

Spectroscopic and Physicochemical Profiling of 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of Fluorinated Naphthyl Diketones in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. The compound 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione emerges as a molecule of significant interest, embodying a thoughtful convergence of a trifluoromethyl group and a naphthalene moiety within a reactive β-diketone framework. This guide provides an in-depth technical overview of its spectroscopic and physicochemical properties, offering researchers, scientists, and drug development professionals a comprehensive resource for its characterization and potential applications.

The trifluoromethyl group is a well-established bioisostere for methyl and chloro groups, offering unique electronic properties that can enhance metabolic stability, binding affinity, and cell permeability of a drug candidate.[1][2] Its strong electron-withdrawing nature can significantly influence the acidity of adjacent protons and modulate the reactivity of the entire molecule.[1] Concurrently, the naphthalene scaffold, a bicyclic aromatic system, provides a rigid and lipophilic core that can engage in favorable π-π stacking and hydrophobic interactions within biological targets.[3][4] The fusion of these two pharmacophorically important entities onto a β-diketone linker, known for its coordinating properties and synthetic versatility, presents a compelling platform for the design of novel therapeutic agents.[2]

This technical guide will delve into the synthesis and detailed spectroscopic analysis of this compound, providing field-proven insights into the interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data.

Molecular Structure and Physicochemical Properties

The structural representation and key physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₉F₃O₂ | [5] |

| Molecular Weight | 266.22 g/mol | [5] |

| CAS Number | 7639-68-1 | [5] |

| Appearance | Light-yellow powder | ChemicalBook |

| Melting Point | 43-45 °C | ChemicalBook |

Synthesis Protocol: Claisen Condensation Approach

The synthesis of this compound is typically achieved via a Claisen condensation reaction between 1'-acetonaphthone and ethyl trifluoroacetate.[3] The following protocol outlines a representative experimental procedure.

Diagram of the Synthesis Workflow

Caption: Synthetic route to the target compound.

Step-by-Step Methodology

-

Preparation of the Base Suspension: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet, suspend sodium hydride (60% dispersion in mineral oil) in dry tetrahydrofuran (THF).

-

Addition of Reactants: Prepare a solution of 1'-acetonaphthone and ethyl trifluoroacetate in dry THF.

-

Initiation of Reaction: Add a small portion of the reactant solution to the sodium hydride suspension, followed by a catalytic amount of dry methanol to initiate the reaction.

-

Reaction Progression: Add the remaining reactant solution dropwise to maintain a steady evolution of hydrogen gas. Stir the resulting mixture at room temperature.

-

Work-up: After the reaction is complete, quench the reaction mixture with methanol and then neutralize with glacial acetic acid. Remove the solvent under reduced pressure.

-

Extraction: To the residue, add a dilute aqueous HCl solution and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent like heptane.

Spectroscopic Data Analysis

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides valuable information about the proton environment in the molecule. The spectrum is characterized by signals corresponding to the aromatic protons of the naphthalene ring, the methine proton of the enol form, and the enolic hydroxyl proton.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10 mg of the compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₂Cl₂) in a 5 mm NMR tube.[6] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Instrument Parameters: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

Data Interpretation: A representative ¹H NMR spectrum of this compound in CD₂Cl₂ exhibits the following key signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~15.2 | Broad Singlet | 1H | Enolic OH |

| ~8.5 | Doublet | 1H | Naphthyl-H |

| ~8.1 | Doublet | 1H | Naphthyl-H |

| ~7.9 | Multiplet | 2H | Naphthyl-H |

| ~7.6 | Multiplet | 3H | Naphthyl-H |

| ~6.5 | Singlet | 1H | Methine-H (enol) |

The downfield chemical shift of the enolic proton (~15.2 ppm) is characteristic of a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen. The singlet at ~6.5 ppm corresponds to the methine proton in the enol tautomer. The complex multiplet signals between 7.6 and 8.5 ppm are characteristic of the seven protons of the 1-substituted naphthalene ring system.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for determining the carbon framework of the molecule. Due to the presence of the trifluoromethyl group, some carbon signals will exhibit splitting (quartets) due to C-F coupling.

Experimental Protocol:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50 mg in 0.5 mL of deuterated solvent, to compensate for the lower natural abundance of the ¹³C isotope.[6]

-

Instrument Parameters: Acquire the spectrum with proton decoupling to simplify the spectrum to a series of singlets (or quartets for carbons coupled to fluorine).

Predicted Data Interpretation: While a specific ¹³C NMR spectrum for the 1-naphthyl isomer is not readily available, based on the spectra of analogous compounds like the 2-naphthyl and phenyl derivatives, the following signals are expected:[7][8][9]

| Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |

| ~185-195 | Singlet | Naphthyl-C=O |

| ~175-185 | Quartet | CF₃-C=O |

| ~115-125 | Quartet | -CF₃ |

| ~120-140 | Singlets/Doublets | Naphthyl-C |

| ~90-100 | Singlet | Methine-C (enol) |

The carbonyl carbons will appear significantly downfield. The carbon of the trifluoromethyl group will be observed as a quartet with a large coupling constant (¹JCF). The carbon adjacent to the CF₃ group will also show a smaller quartet splitting (²JCF). The remaining signals will correspond to the carbons of the naphthalene ring.

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a β-diketone is characterized by strong absorptions corresponding to the carbonyl and C-F stretching vibrations.

Experimental Protocol:

-

Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[1][10] Press the mixture into a thin, transparent pellet using a hydraulic press.[1][10] This method is ideal for obtaining high-quality spectra of solid samples.[1][10]

Data Interpretation: The FT-IR spectrum of this compound will exhibit characteristic absorption bands:[11][12]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3150 | Medium | Aromatic C-H stretch |

| ~1600-1650 | Strong | C=O stretch (conjugated) |

| ~1500-1580 | Medium-Strong | Aromatic C=C stretch |

| ~1100-1300 | Very Strong | C-F stretch |

The broadness and position of the carbonyl stretch are indicative of the keto-enol tautomerism and intramolecular hydrogen bonding present in β-diketones. The very strong absorption in the 1100-1300 cm⁻¹ region is a definitive indicator of the trifluoromethyl group.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. Electron Ionization (EI) is a common technique for the analysis of such organic compounds.[5]

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV to induce fragmentation.[5]

Predicted Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 266. Key fragmentation pathways for trifluoromethyl ketones often involve the loss of the CF₃ group or cleavage adjacent to the carbonyl groups. Predicted significant fragments include:

| m/z | Proposed Fragment |

| 266 | [M]⁺ |

| 197 | [M - CF₃]⁺ |

| 155 | [Naphthyl-CO]⁺ |

| 127 | [Naphthyl]⁺ |

| 69 | [CF₃]⁺ |

The fragmentation pattern can provide confirmatory evidence for the presence of both the naphthyl and trifluoromethyl moieties within the molecule.

Relevance in Drug Discovery and Development

The unique structural features of this compound make it a valuable scaffold in medicinal chemistry.

Diagram of Pharmacophoric Features

Caption: Key structural features and their roles.

-

Trifluoromethyl Group: As previously mentioned, the CF₃ group can block metabolic oxidation, thereby increasing the in vivo half-life of a drug.[1][2] Its lipophilicity can also enhance membrane permeability and oral bioavailability.[1]

-

Naphthalene Ring: The extended aromatic system of the naphthalene group can participate in crucial binding interactions with biological targets, such as enzymes and receptors, through π-π stacking and hydrophobic interactions.[3][4] This can lead to increased potency and selectivity.

-

β-Diketone Moiety: The β-diketone functionality is a known metal chelator and can be a key pharmacophore in its own right, for instance, in integrase inhibitors.[2] It also serves as a versatile synthetic handle for further molecular elaboration and the generation of compound libraries for screening.

The combination of these features in this compound makes it a promising starting point for the development of novel therapeutics in areas such as oncology, infectious diseases, and inflammation.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic and physicochemical properties of this compound. Through a detailed analysis of its synthesis and spectroscopic data, this document serves as a valuable resource for researchers in the field of drug discovery. The strategic combination of a trifluoromethyl group and a naphthalene moiety within a versatile β-diketone framework highlights the potential of this compound as a privileged scaffold for the design of new and effective therapeutic agents. The provided protocols and data interpretations are intended to empower scientists to confidently utilize and characterize this promising molecule in their research endeavors.

References

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from Hovione website: [Link]

-

Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

Makar, S., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 206-235. [Link]

-

ResearchGate. (n.d.). Trifluoromethyl‐β‐dicarbonyls as Versatile Synthons in Synthesis of Heterocycles. Retrieved from [Link]

-

University of Calgary. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Rokade, Y., & Sayyed, R. (2023). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-10. [Link]

-

YouTube. (2023, November 2). how to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2024, December 28). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. Retrieved from [Link]

-

Pharma Education. (n.d.). Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene. Retrieved from [Link]

-

PubMed Central (PMC). (2023, April 10). Design, synthesis, biochemical and in silico characterization of novel naphthalene-thiourea conjugates as potential and selective inhibitors of alkaline phosphatase. Retrieved from [Link]

-

PubMed Central (PMC). (2021, October 12). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Retrieved from [Link]

-

University of Geneva. (n.d.). NMR sample preparation. Retrieved from [Link]

-

PubChem. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione, 99%. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Sample Preparation. Retrieved from [Link]

-

MDPI. (n.d.). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation 1. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Trifluoromethyl ketones: properties, preparation, and application. Retrieved from [Link]

-

PubMed Central (PMC). (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent induced 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione Cu(II) complexes: Synthesis, structure, DFT calculation and biocidal activity. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- Google Patents. (n.d.). KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione.

-

PubMed. (2021, May 24). Analysis of fluorinated compounds by micellar electrokinetic chromatography - mass spectrometry. Retrieved from [Link]

-

Journal of Analytical Atomic Spectrometry (RSC Publishing). (n.d.). Stable carbon isotope analysis of fluorinated organic compounds using infrared spectrometer coupled to gas chromatography. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Practical synthesis of 4,4,4-trifluorocrotonaldehyde: A versatile precursor for the enantioselective formation of trifluoromethy. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of organic fluorinated compounds content in complex samples through combustion ion chromatography methods: a way to define a “Total Per- and Polyfluoroalkyl Substances (PFAS)” parameter?. Retrieved from [Link]

-

SciSpace. (2013). Top 161 Journal of Mass Spectrometry papers published in 2013. Retrieved from [Link]

-

PubMed. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Retrieved from [Link]

Sources

- 1. scienceijsar.com [scienceijsar.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 7639-68-1 [chemicalbook.com]

- 6. sites.uclouvain.be [sites.uclouvain.be]

- 7. spectrabase.com [spectrabase.com]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 9. 4,4,4-Trifluoro-1-phenyl-1,3-butanedione(326-06-7) 13C NMR [m.chemicalbook.com]

- 10. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. This compound(7639-68-1) IR2 spectrum [chemicalbook.com]

1H NMR spectrum of 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. This fluorinated β-diketone serves as a quintessential model for exploring the principles of keto-enol tautomerism, a phenomenon of profound importance in organic chemistry and drug development. As a Senior Application Scientist, this document moves beyond a mere description of spectral peaks, instead focusing on the underlying physical and chemical principles that dictate the spectrum's appearance. We will dissect the influence of the compound's unique structural features—the strongly electron-withdrawing trifluoromethyl group and the sterically demanding naphthyl moiety—on the tautomeric equilibrium and resulting chemical shifts. This guide is intended for researchers, scientists, and professionals who utilize NMR spectroscopy for structural elucidation and quantitative analysis of complex organic molecules.

The Central Role of Tautomerism in β-Diketones

β-Diketones are characterized by their ability to exist as a dynamic equilibrium of two or more interconverting structural isomers known as tautomers.[1][2] For this compound, this equilibrium is dominated by the diketo form and a highly stable, chelated cis-enol form. The interconversion between these forms is typically slow on the NMR timescale, allowing for the simultaneous observation of distinct signals for each tautomer in the ¹H NMR spectrum.[3][4]

The position of this equilibrium is exquisitely sensitive to several factors:

-

Electronic Effects: The presence of the potent electron-withdrawing trifluoromethyl (-CF₃) group significantly increases the acidity of the α-protons and stabilizes the enolate form through induction. This effect strongly shifts the equilibrium in favor of the enol tautomer.[5]

-

Intramolecular Hydrogen Bonding: The enol form is substantially stabilized by the formation of a strong, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen.

-

Solvent Effects: The tautomeric equilibrium can be influenced by the solvent. Nonpolar solvents, such as chloroform-d (CDCl₃), are less able to form hydrogen bonds with the solute and therefore favor the intramolecularly hydrogen-bonded enol form. In contrast, more polar, hydrogen-bond-accepting solvents can stabilize the more polar keto form, although the enol form often remains predominant for highly fluorinated β-diketones.[3][6][7]

Caption: Keto-enol equilibrium of the title compound.

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is best interpreted by assigning signals to each tautomer individually. In a typical solvent like CDCl₃, the enol form is the major species observed.

Signals of the Dominant Enol Tautomer

The enol form presents a unique set of signals characterized by significant deshielding and long-range couplings.

-

Enolic Hydroxyl Proton (-OH): This proton is involved in a very strong intramolecular hydrogen bond, which dramatically reduces its electron density and shifts its resonance far downfield. It typically appears as a very broad singlet in the range of δ 14.0 - 16.0 ppm . Due to rapid chemical exchange and quadrupolar broadening, this peak is often difficult to integrate accurately.

-

Vinylic Proton (=CH-): The proton on the sp²-hybridized carbon of the enol double bond resonates in a characteristic region, typically around δ 6.5 - 7.0 ppm . Its chemical shift is significantly downfield from typical vinylic protons due to conjugation with the carbonyl and naphthyl groups. This signal is expected to be a singlet, but due to long-range coupling with the three fluorine atoms (a four-bond coupling, ⁴JHF), it may appear as a narrow quartet (q) with a small coupling constant of approximately 1-2 Hz.

-

Naphthyl Protons: The seven protons of the naphthyl group produce a complex series of multiplets in the aromatic region, generally between δ 7.4 and 8.5 ppm . Protons on a naphthalene ring system have distinct chemical shifts.[8][9] The proton at the H8 position (peri to the carbonyl-containing substituent) is expected to be the most deshielded due to steric compression and anisotropic effects from the nearby carbonyl group, likely appearing at the lowest field end of the aromatic region.

Signals of the Minor Keto Tautomer

Though present in a much lower concentration, the signals for the diketo form are distinct and readily identifiable.

-

Methylene Protons (-CH₂-): These two protons are situated between two strongly electron-withdrawing carbonyl groups, leading to significant deshielding. They typically produce a signal around δ 4.0 - 4.5 ppm . This signal is expected to be split into a quartet (q) by the three adjacent fluorine atoms (a three-bond coupling, ³JHF), which is generally stronger than the ⁴JHF coupling seen in the enol form.

-

Naphthyl Protons: The aromatic protons of the keto tautomer will also resonate in the δ 7.4 - 8.5 ppm range. Their signals will overlap with those from the enol form but will have slightly different chemical shifts and multiplicities due to the change in the electronic nature of the adjacent side chain. This contributes to the overall complexity of the aromatic region.

Data Summary and Quantitative Analysis

The key to analyzing the spectrum is the clear identification and integration of non-overlapping signals corresponding to each tautomer.

Summary of Expected ¹H NMR Signals

| Tautomer | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Enol | Enolic -OH | 14.0 - 16.0 | broad singlet (br s) | - |

| Vinylic =CH- | 6.5 - 7.0 | quartet (q) | ⁴JHF ≈ 1-2 | |

| Naphthyl Ar-H | 7.4 - 8.5 | multiplet (m) | - | |

| Keto | Methylene -CH₂- | 4.0 - 4.5 | quartet (q) | ³JHF ≈ 2-4 |

| Naphthyl Ar-H | 7.4 - 8.5 | multiplet (m) | - |

Calculating the Tautomeric Ratio

The relative concentration of the enol and keto forms can be determined by comparing the integral areas of their unique, well-resolved signals. The most reliable signals for this purpose are the vinylic proton (=CH-) of the enol form and the methylene protons (-CH₂-) of the keto form.

The molar ratio is calculated as follows:

% Enol = [Integral(=CH-)] / [Integral(=CH-) + (Integral(-CH₂-)/2)] * 100

% Keto = [(Integral(-CH₂-)/2)] / [Integral(=CH-) + (Integral(-CH₂-)/2)] * 100

This calculation is predicated on the fact that the =CH- signal represents one proton, while the -CH₂- signal represents two protons.

Experimental Protocol: Acquiring a High-Quality Spectrum

A robust and reproducible experimental procedure is paramount for obtaining reliable data for both qualitative and quantitative analysis.

Caption: Standard workflow for NMR sample analysis.

Step-by-Step Methodology:

-

Sample Preparation: a. Accurately weigh approximately 10-15 mg of this compound. b. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). c. Ensure the sample is fully dissolved, using gentle vortexing if necessary. d. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumental Setup (400 MHz Spectrometer or higher recommended): a. Insert the sample into the spectrometer. b. Lock the field frequency using the deuterium signal from the CDCl₃ solvent. c. Tune and match the proton probe to the correct frequency to ensure maximum sensitivity and optimal pulse shapes. d. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Data Acquisition: a. Acquire a standard one-dimensional proton spectrum. b. Use a sufficient relaxation delay (e.g., 5 seconds) to allow for full magnetization recovery, which is crucial for accurate quantitative integration. c. Set an appropriate number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Carefully perform zero-order and first-order phase correction to ensure all peaks have a pure absorption lineshape. c. Apply a baseline correction algorithm to ensure a flat baseline across the spectrum. d. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. e. Integrate the well-resolved signals for the vinylic proton (=CH-) and the methylene protons (-CH₂-).

Conclusion

The ¹H NMR spectrum of this compound offers a rich and detailed portrait of its molecular structure and dynamic behavior in solution. The clear differentiation between the signals of the keto and enol tautomers provides an unambiguous method for characterizing the compound and quantifying the position of the tautomeric equilibrium. The strong deshielding of the enolic hydroxyl proton, the characteristic chemical shifts of the vinylic and methylene protons, and the fine splitting caused by long-range fluorine coupling are all hallmark features that, when correctly interpreted, confirm the identity and purity of the substance. This guide provides the foundational knowledge for researchers to confidently analyze this and similar fluorinated β-diketone systems, leveraging the full power of NMR spectroscopy for structural elucidation.

References

-

Mishra, R. K., & Aggarwal, P. (2011). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 88(11), 1594-1596. [Link]

-

Allegretti, P., et al. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Open Journal of Physical Chemistry, 3(4), 138-149. [Link]

-

Tay, W. M., & Cooke, J. (2011). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 88(11), 1594-1596. [Link]

-

Novak, P., et al. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Croatica Chemica Acta, 73(4), 1153-1170. [Link]

-

Tay, W. M., et al. (2008). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Tetrahedron, 64(43), 10138-10144. [Link]

-

Sánchez-Carrera, R. S., et al. (2018). Keto-enol tautomerism of the fluorinated diketones. Physical Chemistry Chemical Physics, 20(4), 2269-2281. [Link]

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Retrieved from [Link]

-

Glagovich, N. (2007). Coupling of Protons with Fluorine. Central Connecticut State University. [Link]

-

Hansen, P. E., & Spanget-Larsen, J. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 28(3), 1253. [Link]

-

SpectraBase. (n.d.). Naphthalene - Optional[1H NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tautomerism of β-Diketones and β-Thioxoketones | MDPI [mdpi.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fulir.irb.hr [fulir.irb.hr]

- 8. Naphthalene(91-20-3) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the FT-IR Analysis of 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione

Abstract

This technical guide provides a comprehensive Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione (TFNB). As a trifluoromethyl-substituted β-diketone, TFNB presents a fascinating case of structural chemistry, dominated by keto-enol tautomerism. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering a detailed exploration of the theoretical underpinnings, experimental protocols, and in-depth spectral interpretation required to fully characterize this compound. We will elucidate the causality behind experimental choices, establish a self-validating analytical protocol, and ground our findings in authoritative spectroscopic data.

Introduction: The Significance of a Fluorinated β-Diketone

This compound is a member of the β-diketone family, a class of compounds renowned for their ability to act as powerful bidentate chelating agents for a wide range of metal ions. The incorporation of a trifluoromethyl (-CF₃) group and a naphthyl moiety introduces unique electronic and steric properties. The strong electron-withdrawing nature of the -CF₃ group significantly influences the acidity of the α-proton and stabilizes the enol form, while the bulky, aromatic naphthyl group impacts molecular conformation and conjugation.

FT-IR spectroscopy is an indispensable, non-destructive technique for the structural elucidation of molecules. It probes the vibrational modes of chemical bonds, providing a unique "molecular fingerprint." For β-diketones like TFNB, FT-IR is particularly powerful for investigating the dynamic equilibrium that defines their structure: keto-enol tautomerism. This guide will demonstrate how a rigorous FT-IR analysis can confirm the predominant tautomeric form and assign the characteristic vibrational frequencies with high confidence.

Caption: Chemical Structure of this compound.

Theoretical Framework: Keto-Enol Tautomerism in Trifluoromethyl β-Diketones

The defining characteristic of β-diketones is their existence as an equilibrium mixture of two tautomeric forms: the diketo form and the enol form.[1] The position of this equilibrium is highly sensitive to factors like solvent polarity and the electronic properties of the substituents.[1][2]

-

The Diketo Tautomer : Features two distinct carbonyl groups (C=O). Its FT-IR spectrum would be characterized by two C=O stretching bands, typically in the 1790–1687 cm⁻¹ region.[3]

-

The Enol Tautomer : Formed by the migration of a proton from the central carbon to a carbonyl oxygen, creating a hydroxyl group and a carbon-carbon double bond (C=C). This form is significantly stabilized by two key phenomena:

-

Conjugation : The C=C and C=O double bonds are conjugated, which delocalizes π-electron density and lowers the overall energy of the molecule.

-

Intramolecular Hydrogen Bonding : A strong, six-membered quasi-aromatic ring is formed via a hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. This is often referred to as Resonance-Assisted Hydrogen Bonding (RAHB).

-

For trifluoromethyl-β-diketones, spectral evidence overwhelmingly indicates that the equilibrium lies almost exclusively toward the chelated cis-enol form, particularly in nonpolar media.[4] The potent electron-withdrawing effect of the -CF₃ group increases the acidity of the enolic proton and strengthens the intramolecular hydrogen bond, further stabilizing the enol tautomer.

Caption: Keto-Enol Tautomerism in TFNB, favoring the enol form.

Experimental Protocol: A Self-Validating Approach to FT-IR Analysis

The trustworthiness of spectroscopic data hinges on a meticulous and well-justified experimental protocol. The following procedure for Attenuated Total Reflectance (ATR) FT-IR is designed to be a self-validating system.

Instrumentation: A standard FT-IR spectrometer equipped with a Diamond or Germanium ATR accessory.

Methodology:

-

System Preparation (The "Why"): Before any measurement, ensure the spectrometer's desiccant is active. This minimizes atmospheric water vapor, whose rotational-vibrational bands can obscure the O-H stretching region of the spectrum.

-

Background Acquisition (The "Why"):

-

Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Any residue will appear as contaminant peaks in the final spectrum.

-

Acquire a background spectrum (e.g., 64 scans at 4 cm⁻¹ resolution). This critical step measures the ambient environment (crystal, air) and allows the instrument to ratio it out from the sample spectrum, ensuring that the final data represents only the sample itself. The high number of scans improves the signal-to-noise ratio (S/N).

-

-

Sample Application (The "Why"):

-

Place a small amount of solid TFNB powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure using the ATR anvil. This ensures intimate contact between the sample and the crystal, which is essential for obtaining a strong, high-quality signal, as the depth of penetration of the IR evanescent wave is on the order of microns.

-

-

Sample Spectrum Acquisition (The "Why"):

-

Acquire the sample spectrum using the same parameters as the background (64 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range). Using identical parameters is non-negotiable for accurate background subtraction. The 4000-400 cm⁻¹ range covers the fundamental vibrations of nearly all organic functional groups.

-

-

Post-Acquisition Cleanup and Verification (The "Why"):

-

Clean the sample from the ATR crystal.

-

Acquire a new spectrum of the clean crystal and compare it to the initial background. They should be nearly identical. This step validates that no sample carryover has occurred, ensuring the integrity of subsequent measurements.

-

Caption: Experimental workflow for the FT-IR analysis of TFNB.

Spectral Interpretation and Discussion

The FT-IR spectrum of TFNB is dominated by features confirming its existence in the enol tautomer. The key vibrational bands and their assignments are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100–3000 | Medium | Aromatic C-H Stretch (Naphthyl Group)[5][6] |

| ~2950–2850 | Weak | Aliphatic C-H Stretch (-CH₂- group)[5][6] |

| ~1640–1580 | Very Strong | Conjugated C=O Stretch (Enol form, lowered by H-bonding & conjugation)[3] |

| ~1600, ~1510 | Medium-Strong | Aromatic C=C Ring Stretch (Naphthyl Group)[5] |

| ~1300–1100 | Very Strong | Asymmetric & Symmetric C-F Stretches (-CF₃ Group)[7] |

| Below 1000 | Multiple | Fingerprint Region: C-H out-of-plane bending, C-C stretches, ring deformations |

Detailed Analysis:

-

High-Frequency Region (4000-2500 cm⁻¹): The characteristic broad O-H stretch from the intramolecularly hydrogen-bonded enol is often difficult to observe and can be submerged in the baseline, but its presence is inferred from the dramatic shift in the carbonyl frequency. The sharp, distinct peaks just above 3000 cm⁻¹ are unequivocally due to the C-H stretching vibrations of the naphthyl aromatic rings.[5][6]

-

Carbonyl and Double Bond Region (1800-1500 cm⁻¹): This is the most diagnostic region. A very strong, sharp absorption is observed between 1640 cm⁻¹ and 1580 cm⁻¹, which is assigned to the C=O stretching vibration.[3] Its position at a significantly lower frequency compared to typical ketones (1715 cm⁻¹) is definitive proof of the enol tautomer, where the frequency is reduced by both conjugation with the C=C bond and the strong intramolecular hydrogen bond.[8][9] Overlapping in this region are the characteristic C=C stretching vibrations of the naphthyl ring system. The absence of any significant absorption band above 1700 cm⁻¹ confirms the negligible presence of the diketo tautomer.

-

Fingerprint Region (<1500 cm⁻¹): This region is complex but contains highly informative peaks. The most prominent features are a series of very strong absorption bands between 1300 cm⁻¹ and 1100 cm⁻¹, which are assigned to the symmetric and asymmetric stretching vibrations of the C-F bonds within the trifluoromethyl group.[7] Additional bands corresponding to C-O stretching, C-H bending, and the skeletal vibrations of the naphthyl ring are also present.

Conclusion

The FT-IR analysis of this compound provides unambiguous evidence for its structural properties. The spectrum is conclusively dominated by the vibrational modes of the enol tautomer, a direct consequence of the electronic stabilization conferred by the trifluoromethyl group. Key diagnostic markers include the significantly shifted conjugated carbonyl stretch (1640–1580 cm⁻¹) and the absence of a diketo carbonyl signal (>1700 cm⁻¹). The spectrum is further characterized by the strong C-F stretching vibrations of the -CF₃ group and the typical absorptions of the naphthyl aromatic system. This guide provides a robust framework for the analysis of TFNB, enabling researchers to confidently verify its structure and purity, which is a critical step in its application in drug development, coordination chemistry, and materials science.

References

-

Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7039. [Link]

-

Sloop, J. C., Bumgartner, C. L., Washington, G., Loehle, W. D., Sankar, S. S., & Lewis, A. B. (2006). Keto–enol and enol–enol tautomerism in trifluoromethyl-β-diketones. Journal of Fluorine Chemistry, 127(6), 780-786. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. UCLA Chemistry. [Link]

-

Pathak, C. M., & Rastogi, V. K. (2007). Theoretical and experimental studies of vibrational spectra of naphthalene and its cation. Indian Journal of Pure & Applied Physics, 45(5), 399-405. [Link]

-

ResearchGate. (n.d.). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. [Link]

-

Reusch, W. (n.d.). Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]

-

SciSpace. (n.d.). Structure and vibrational spectroscopic studies of 1-Naphthol: Density functional theory calculations. [Link]

-

Blanco, M. B., & Teruel, M. A. (2012). Keto-enol tautomerism of the fluorinated diketones. ResearchGate. [Link]

-

Bandyopadhyay, B., Biswas, P., & Chakraborty, T. (2016). Anharmonicity in the Vibrational Spectra of Naphthalene and Naphthalene-d8: Experiment and Theory. The Journal of Physical Chemistry A, 120(49), 9775-9784. [Link]

-

Smith, B. C. (2016). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy, 31(1), 34-37. [Link]

-

Raczynska, E. D., Duczmal, K., & Darowska, M. (2005). Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid. Vibrational Spectroscopy, 39(1), 37-44. [Link]

-

Anonymous. (n.d.). Ketone infrared spectra. Chemistry LibreTexts. [Link]

-

Li, H., Li, Z., & Cheng, J. (2005). Theoretical study on enol-keto tautomerism of α-fluorine-β-diketones. Journal of Molecular Structure: THEOCHEM, 717(1-3), 193-198. [Link]

-

Scully, D. B., & Whiffen, D. H. (1956). Vibrational Spectra and Assignment of Naphthalene and Naphthalene‐d‐8. The Journal of Chemical Physics, 24(4), 925-932. [Link]

-

Tone, A., Scheer, V., & King, M. (2011). Spectroscopic evidence of keto-enol tautomerism in deliquesced malonic acid particles. Physical Chemistry Chemical Physics, 13(26), 12285-12293. [Link]

-

Chegg. (n.d.). β-diketones compounds exist mainly in 2 forms in equilibrium as we see on schema. [Link]

-

AIP Publishing. (n.d.). Vibrational Spectra and Assignment of Naphthalene and Naphthalene‐d‐8. [Link]

-

University of Missouri–St. Louis. (n.d.). The C=O stretching frequency. [Link]

-

Rasmussen, R. S., Tunnicliff, D. D., & Brattain, R. R. (1949). Infrared and Ultraviolet Spectroscopic Studies on Ketones. Journal of the American Chemical Society, 71(3), 1068-1072. [Link]

-

ACD/Labs. (2008). Examining the IR pattern for C=O vibrations. [Link]

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

SpectraBase. (n.d.). 4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione, 99%. [Link]

-

Forni, A., et al. (2013). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. New Journal of Chemistry, 37, 2634-2644. [Link]

-

American Chemical Society. (2021). Nonclassical Crystallization of Covalent Organic Frameworks Guided by Exogenous Noncovalent Interactions. Journal of the American Chemical Society. [Link]

-

Zhang, X. (n.d.). FTIR Spectrum. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Holm, R. H., & Cotton, F. A. (1958). Spectral Investigations of Metal Complexes of β-Diketones. I. Nuclear Magnetic Resonance and Ultraviolet Spectra of Acetylacetonates. Journal of the American Chemical Society, 80(21), 5658-5663. [Link]

-

MDPI. (2024). Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes: Insights into DNA and BSA Binding Mechanisms. [Link]

-

ResearchGate. (n.d.). Spectroscopic characterization and structural insights of 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione using vibrational, optical, electronic spectra, reduced density gradient and quantum chemical calculations. [Link]

-

American Chemical Society. (1998). FTIR Spectroscopic and Reaction Kinetics Study of the Interaction of CF3CFCl2 with γ-Al2O3. [Link]

-

ResearchGate. (n.d.). Solvent induced 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione Cu(II) complexes: Synthesis, structure, DFT calculation and biocidal activity. [Link]

-

ChemAnalytical. (n.d.). FT-IR Spectra. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. rsc.org [rsc.org]

- 3. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. www1.udel.edu [www1.udel.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

An In-depth Technical Guide to the Mass Spectrometry of 4,4,4-Trifluoro-1-(1-naphthyl)butane-1,3-dione

Authored by: A Senior Application Scientist

Abstract